Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
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Overview
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to produce vivid and stable colors. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-4,6-dinitroaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with N-[5-[bis(2-hydroxyethyl)amino]-4-methoxyaniline] under alkaline conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride or acetyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic medium are frequently used.
Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses fuming sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential use in staining biological tissues due to its vibrant color.
Medicine: Explored for its potential as a diagnostic dye in medical imaging.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible redox reactions, which are exploited in various applications. The molecular targets include aromatic rings, which stabilize the azo group through resonance. The pathways involved in its action include electron transfer processes that lead to color changes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Known for its use in various industrial applications, including as a solvent and plasticizer.
Acetamide, N-(2-hydroxyphenyl)-: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: Primarily used as a black dye in textiles.
Uniqueness
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its specific substitution pattern, which imparts distinct color properties and stability. Its combination of hydroxyl, chloro, and methoxy groups makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
114374-07-1 |
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Molecular Formula |
C19H21ClN6O8 |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21ClN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29) |
InChI Key |
ZGEDNLYBHOQTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO |
Origin of Product |
United States |
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